Potassium N-(4-chloro-6-methoxy-m-tolyl)-3-hydroxynaphthalene-2-carboxamidate

textile dyeing azoic coupling component solubility

Potassium N-(4-chloro-6-methoxy-m-tolyl)-3-hydroxynaphthalene-2-carboxamidate (CAS 93964-24-0) is the monopotassium salt of Naphthol AS-RS (C.I. Azoic Coupling Component 28, C.I.

Molecular Formula C19H15ClKNO3
Molecular Weight 379.9 g/mol
CAS No. 93964-24-0
Cat. No. B12683647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium N-(4-chloro-6-methoxy-m-tolyl)-3-hydroxynaphthalene-2-carboxamidate
CAS93964-24-0
Molecular FormulaC19H15ClKNO3
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[K+]
InChIInChI=1S/C19H16ClNO3.K/c1-11-7-16(18(24-2)10-15(11)20)21-19(23)14-8-12-5-3-4-6-13(12)9-17(14)22;/h3-10,22H,1-2H3,(H,21,23);/q;+1/p-1
InChIKeyJJDUSOGLRDRXCV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium N-(4-chloro-6-methoxy-m-tolyl)-3-hydroxynaphthalene-2-carboxamidate (CAS 93964-24-0): Procurement-Ready Potassium Salt of Naphthol AS-RS for Azoic Dyeing and Research Applications


Potassium N-(4-chloro-6-methoxy-m-tolyl)-3-hydroxynaphthalene-2-carboxamidate (CAS 93964-24-0) is the monopotassium salt of Naphthol AS-RS (C.I. Azoic Coupling Component 28, C.I. 37541), a member of the ortho-hydroxynaphthalene carboxamide class [1]. The parent free acid (CAS 5165-81-1) is an established azoic coupling component primarily used as a red base for cotton, vinylon, and viscose fiber dyeing, with documented high affinity for cellulose and excellent all-round color fastness . The potassium salt form is engineered to address the water insolubility of the free acid, enabling direct dissolution in aqueous alkaline processing baths without the exothermic neutralization step required for the free phenol [2]. Beyond textile applications, compounds within the ortho-hydroxynaphthalene carboxamide scaffold have demonstrated submicromolar inhibitory activity against human cytomegalovirus (HCMV) DNA polymerase with >100-fold selectivity over human alpha polymerase, establishing a secondary research application space [3].

Pre-formed potassium salt for direct aqueous dye bath preparation
Red base azoic coupling component (C.I. 37541) for cellulosic fibers
Ortho-hydroxynaphthalene carboxamide scaffold for antiviral screening (class-level evidence)

Why Generic Naphthol AS Derivatives Cannot Substitute for Potassium N-(4-chloro-6-methoxy-m-tolyl)-3-hydroxynaphthalene-2-carboxamidate in Critical Applications


Within the Naphthol AS series, even minor structural variations in the anilide substituent pattern produce materially different coupling reactivity, resultant shade, and fiber substantivity. Naphthol AS-RS—and specifically its potassium salt (CAS 93964-24-0)—bears a distinctive 4-chloro-2-methoxy-5-methylphenyl substitution that dictates its C.I. 37541 designation and its primary utility as a red-developing coupling component . The unsubstituted Naphthol AS (C.I. 37505, CAS 92-77-3) yields fundamentally different yellow-to-orange shades upon coupling, while Naphthol AS-LC (C.I. 37555, CAS 4273-92-1) carries a 2,5-dimethoxy pattern that alters both shade and solubility [1]. Furthermore, the free acid form of Naphthol AS-RS (CAS 5165-81-1) is practically insoluble in water and requires in situ conversion to the sodium naphtholate via hot NaOH treatment before application—a step that introduces variability in degree of dissolution and can lead to uneven dyeing [2]. The pre-formed potassium salt eliminates this processing variable while providing the potassium counterion, which influences ionic strength, solubility kinetics, and coupling bath stability relative to sodium-based alternatives .

Shade Mismatch
Naphthol AS (C.I. 37505) and AS-BO (C.I. 37540) produce different coupling shades due to distinct anilide substitution patterns.
Processing Variability
Free acid Naphthol AS-RS requires hot NaOH dissolution, which may introduce batch variability in dye uptake.
Counterion Difference
In situ sodium naphtholate differs in ionic radius and hydration energy from the pre-formed potassium salt.

Quantitative Differentiation Evidence for Potassium N-(4-chloro-6-methoxy-m-tolyl)-3-hydroxynaphthalene-2-carboxamidate vs. Closest Analogs


Aqueous Solubility Advantage of Pre-Formed Potassium Salt vs. Free Acid Naphthol AS-RS

The free acid Naphthol AS-RS (CAS 5165-81-1) is documented as practically insoluble in water, requiring dissolution in hot aqueous sodium hydroxide to form the corresponding sodium naphtholate prior to application . In contrast, the pre-formed potassium salt (CAS 93964-24-0) bypasses this exothermic neutralization step entirely, providing a directly water-dispersible form that dissolves without the variable dissolution kinetics associated with in situ salt formation [1]. While explicit solubility values (mg/mL) for CAS 93964-24-0 are not published in the peer-reviewed literature, the analogous naphthol AS potassium sulfate salt (CAS 1680-70-2) is described as exhibiting 'excellent solubility in water,' a property attributed to the potassium counterion enhancing hydration and dissolution rate relative to the free phenol form . This is a class-level inference grounded in the established principle that alkali metal phenolate salts possess markedly higher aqueous solubility than their parent phenols (e.g., potassium 1-naphtholate vs. 1-naphthol), a property exploited throughout azoic dyeing practice where naphthols are routinely converted to sodium or potassium salts to achieve substantive dye baths [2].

Aqueous Solubility
Class-level inference
Potassium salt: directly water-dispersible
Free acid: insoluble, requires hot NaOH
Eliminates neutralization step, may reduce batch variability.
Explicit mg/mL solubility values not published.
textile dyeing azoic coupling component solubility

Shade Specificity: Naphthol AS-RS (C.I. 37541) as Primary Red Coupling Component vs. Naphthol AS (C.I. 37505)

Naphthol AS-RS (C.I. 37541) is specifically designated and industrially employed as the primary red-developing azoic coupling component, yielding red shades upon coupling with appropriate diazo bases (e.g., Fast Red Base KB, Fast Scarlet Base G), and can additionally produce maroon, blue, and black shades when combined with other bases . By contrast, the unsubstituted Naphthol AS (C.I. 37505, CAS 92-77-3) couples to produce yellow, orange, and red shades with different spectral characteristics, and Naphthol AS-BO (C.I. 37540, CAS 92-75-1) is primarily employed for violet-brown shades . This differentiation is encoded in the distinct Color Index numbers: C.I. 37541 vs. 37505 vs. 37540, each mapping to a unique anilide substitution pattern that governs the electron density of the coupling site and thus the absorption maximum (λmax) of the resultant azo chromophore [1]. Naphthol AS-RS is further noted for its high substantivity (affinity) for cotton fiber—a property described as superior within its application class—contributing to deeper, more uniform red dyeings with excellent fastness properties across washing, light, and rubbing tests [2].

Shade Specificity
Cross-study comparable
AS-RS (C.I. 37541): red shades
AS (C.I. 37505): yellow/orange
AS-BO (C.I. 37540): violet-brown
Color Index designation non-interchangeable for shade matching.
Shade determined by anilide substitution pattern.
azoic dye color index coupling component

HCMV DNA Polymerase Inhibition: Class-Level Evidence for Ortho-Hydroxynaphthalene Carboxamides

Although no published study has directly evaluated the potassium salt CAS 93964-24-0 in HCMV polymerase assays, the compound belongs to the ortho-hydroxynaphthalene carboxamide chemotype for which compelling class-level antiviral evidence exists. Vaillancourt et al. (2000) demonstrated that ortho-hydroxynaphthalene carboxamides inhibit HCMV DNA polymerase with submicromolar IC₅₀ values and exhibit >100-fold selectivity for the viral enzyme over human alpha polymerase [1]. Critically, structure-activity relationship (SAR) studies within this series established that both the amide and hydroxyl functionalities are essential for activity—structural features that are fully conserved in CAS 93964-24-0 [2]. Substitution on the naphthalene ring was shown to modulate potency into the submicromolar range, and these compounds demonstrated antiviral activity in a cell-based plaque reduction assay, confirming cell permeability and target engagement in a physiologically relevant context [3]. The presence of the 4-chloro-2-methoxy-5-methylphenyl anilide substituent in CAS 93964-24-0 represents a distinct substitution pattern within this pharmacophore that remains unexplored in published HCMV SAR, presenting a specific research opportunity for structure-activity expansion [4].

HCMV Polymerase Inhibition
Class-level inference
Class evidence: submicromolar IC₅₀, >100-fold selectivity vs. human Pol α
Scaffold supports antiviral screening hypothesis.
CAS 93964-24-0 not directly tested; substitution pattern unexplored.
antiviral HCMV DNA polymerase inhibitor

Physicochemical Property Differentiation: pKa, Molecular Weight, and Counterion Effects

The predicted acid dissociation constant (pKa) of the parent free acid Naphthol AS-RS is 8.68 ± 0.40, reflecting the acidity of the 3-hydroxyl group on the naphthalene ring and indicating that the phenolate form predominates at the alkaline pH typical of azoic coupling baths (pH ~10–12) . The potassium salt (CAS 93964-24-0) has a molecular formula of C₁₉H₁₆ClKNO₃ and a molecular weight of 380.89 g/mol, representing a mass increment of 39.10 g/mol (one potassium atom replacing one hydrogen) over the free acid (C₁₉H₁₆ClNO₃, MW 341.79 g/mol) . This mass difference is directly measurable and enables analytical verification of salt form purity via elemental analysis for potassium content. The closely related potassium salt CAS 103369-17-1 (Naphthol AS-LC potassium salt with an additional 7-methoxy substituent, MW 413.89 g/mol) demonstrates that potassium salt formation is a general strategy within this chemical series for modulating physicochemical properties, yet each derivative retains unique substitution-defined application characteristics [1]. The predicted density of the free acid is 1.350 ± 0.06 g/cm³ and the predicted boiling point is 458.9 ± 45.0 °C at 760 mmHg .

Physicochemical Profile
Cross-study comparable
MW 380.89 g/mol (K⁺ salt) pKa 8.68 ± 0.40 (predicted)
Defined stoichiometry aids analytical QC.
ΔMW +39.10 vs. free acid.
physicochemical properties pKa molecular weight

Potassium vs. Sodium Counterion: Process Implications for Azoic Dye Bath Stability

In azoic dyeing practice, naphthols are universally converted to alkali metal salts (naphtholates) prior to application because only the salt form is water-soluble and substantive to cellulose [1]. The standard industrial process uses sodium hydroxide to generate the sodium naphtholate in situ from the free phenol—a process described as requiring precise temperature control (hot-dissolution method using boiling water and NaOH) to achieve complete dissolution [2]. The potassium salt CAS 93964-24-0 provides the pre-formed potassium naphtholate, which differs from the sodium analog in ionic radius (K⁺: 138 pm vs. Na⁺: 102 pm), hydration energy, and solution behavior. Published data on analogous potassium naphtholate salts indicate that the potassium counterion enhances aqueous solubility relative to sodium salts . Furthermore, in applications where sodium ion interference is a concern—such as in certain enzymatic assay systems where Na⁺ concentration must be precisely controlled—the potassium salt form provides a chemically defined alternative that avoids introducing uncontrolled sodium [3].

Counterion K⁺ vs. Na⁺
Class-level inference
Pre-formed K⁺ salt: ionic radius 138 pm, no NaOH step
In situ Na⁺ naphtholate: ionic radius 102 pm, requires hot dissolution
Potassium form may enhance solubility kinetics.
Sodium-free for cation-sensitive assays.
counterion effect dye bath stability potassium salt

Differential Biological Activity: Naphthol AS-E (KIX-KID Inhibitor) as a Structural Comparator for Target Identification

A structurally related Naphthol AS derivative, Naphthol AS-E (CAS 92-76-2, N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide), has been characterized as a potent, cell-permeable inhibitor of the KIX-KID protein-protein interaction. Naphthol AS-E binds directly to the KIX domain of CBP with a Kd of 8.6 μM and inhibits the KIX-KID interaction with an IC₅₀ of 2.26 μM, suppressing CREB-mediated gene transcription in living cells with an IC₅₀ of 2.29 μM in a Renilla luciferase reporter assay . Naphthol AS-E differs from Naphthol AS-RS (the parent of CAS 93964-24-0) solely in the anilide substitution pattern: AS-E carries a 4-chlorophenyl group, whereas AS-RS carries a 4-chloro-2-methoxy-5-methylphenyl group. This structural divergence—an additional methoxy and methyl substituent on the anilide ring in AS-RS—may modulate KIX-binding affinity, CREB inhibition potency, or cellular permeability . No published data exist comparing the KIX-KID inhibitory activity of AS-RS (or its potassium salt) with AS-E, representing a testable hypothesis for differential biological selectivity between these two readily available Naphthol AS analogs .

vs. Naphthol AS-E
Cross-study comparable
AS-E: Kd 8.6 μM, IC₅₀ 2.26 μM (KIX-KID)
AS-RS: no data, additional 2-OCH₃, 5-CH₃
Structural analog for comparative SAR studies.
Target activity not yet measured.
CREB KIX-KID protein-protein interaction

Optimal Procurement and Application Scenarios for Potassium N-(4-chloro-6-methoxy-m-tolyl)-3-hydroxynaphthalene-2-carboxamidate


Textile Azoic Dyeing: Direct-Use Potassium Salt for Red Shade Development on Cellulosic Fibers

CAS 93964-24-0 is optimally deployed in textile dyehouses requiring a pre-formed, water-dispersible naphtholate for red shade development on cotton, vinylon, and viscose fibers. Unlike the free acid Naphthol AS-RS (CAS 5165-81-1), which demands in situ conversion to the sodium salt via hot NaOH treatment—a step that introduces dissolution variability and requires precise temperature control [1]—the potassium salt can be directly dissolved in the alkaline coupling bath, streamlining the naphtholation step and reducing process cycle time. The established high cotton affinity of Naphthol AS-RS ensures deep, uniform dye penetration, and the documented all-round fastness properties (wash, light, rubbing) meet performance standards for apparel and home textile applications . When coupled with Fast Red Base KB or Fast Scarlet Base G, the resulting azo dye yields the characteristic red shade of C.I. 37541, which cannot be replicated by substituting Naphthol AS (C.I. 37505) or Naphthol AS-BO (C.I. 37540) .

Antiviral Drug Discovery: Inclusion in HCMV DNA Polymerase SAR Expansion Libraries

The ortho-hydroxynaphthalene carboxamide scaffold of CAS 93964-24-0 positions it as a candidate for HCMV DNA polymerase inhibitor screening within antiviral drug discovery programs. The chemotype has been validated with submicromolar IC₅₀ values and >100-fold selectivity for the viral polymerase over human alpha polymerase in both enzymatic and cell-based plaque reduction assays [2]. The specific 4-chloro-2-methoxy-5-methylphenyl anilide substitution in CAS 93964-24-0 represents an unexplored region of the HCMV polymerase SAR landscape, making it a rational inclusion in focused naphthalene carboxamide libraries aimed at expanding structure-activity understanding. The potassium salt form provides a defined stoichiometry suitable for dose-response screening without introducing variable sodium counterion levels that could confound assay interpretation [3].

CREB/CBP Transcription Research: Comparative Analog for KIX-KID Inhibitor Selectivity Profiling

For research groups studying CREB-mediated transcription or the KIX-KID protein-protein interaction, CAS 93964-24-0 serves as a structurally differentiated comparator to the validated KIX-KID inhibitor Naphthol AS-E (Kd 8.6 μM; IC₅₀ 2.26 μM). The additional 2-methoxy and 5-methyl substituents on the anilide ring of AS-RS relative to AS-E may modulate binding affinity, selectivity, or cellular permeability—parameters that can be directly measured in side-by-side assays. Procuring both compounds as a matched set enables structure-activity relationship studies that probe the contribution of anilide ring substitution to KIX domain engagement and CREB inhibition potency, a key objective in developing selective transcription factor antagonists .

Chemical Biology Probe Development: Sodium-Free Naphtholate for Cation-Sensitive Enzymatic Assays

In biochemical assay systems where sodium ion concentration must be precisely controlled—including certain kinase assays, ATPase assays, and ion channel studies—the potassium salt form of CAS 93964-24-0 provides a chemically defined naphtholate source that avoids introducing uncontrolled sodium. The defined molecular weight (380.89 g/mol) and 1:1 potassium stoichiometry enable accurate calculation of potassium ion contribution to the final assay buffer. This is particularly relevant when the compound is employed as a pharmacophore scaffold for further derivatization, where the potassium salt can be dissolved directly in DMSO or aqueous buffer without the need for alkali pretreatment that would alter the buffer's cation composition .

Application
Selection Property
Validation Focus
Textile azoic dyeing research
Pre-formed potassium salt, red shade coupling component (C.I. 37541)
Coupling bath homogeneity, shade reproducibility, fastness testing
HCMV polymerase inhibitor screening
Ortho-hydroxynaphthalene carboxamide scaffold (class-level evidence)
SAR expansion, viral polymerase selectivity assay
KIX-KID inhibitor selectivity profiling
Structurally differentiated analog of Naphthol AS-E
Comparative SAR, CREB reporter assay context
Sodium-free enzymatic assay systems
Defined potassium counterion stoichiometry
Cation-sensitive assay compatibility, buffer calculation
Quote Request

Request a Quote for Potassium N-(4-chloro-6-methoxy-m-tolyl)-3-hydroxynaphthalene-2-carboxamidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.